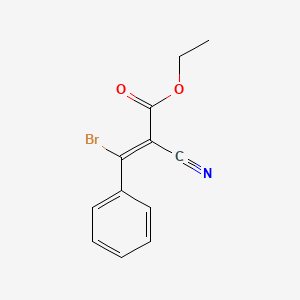
Ethyl3-bromo-2-cyano-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-2-cyano-3-phenylacrylate is an organic compound with the molecular formula C12H10BrNO2. This compound is a derivative of acrylate and contains functional groups such as a bromine atom, a cyano group, and a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-3-phenylacrylate can be synthesized through several methods. One common method involves the bromination of ethyl 2-cyano-3-phenylacrylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of ethyl 3-bromo-2-cyano-3-phenylacrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 3-bromo-2-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acrylates.
Reduction: Formation of ethyl 3-amino-2-cyano-3-phenylacrylate.
Oxidation: Formation of phenolic derivatives.
科学的研究の応用
Ethyl 3-bromo-2-cyano-3-phenylacrylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Utilized in the design and synthesis of novel drug candidates.
作用機序
The mechanism of action of ethyl 3-bromo-2-cyano-3-phenylacrylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the cyano group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethyl 3-bromo-2-cyano-3-phenylacrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-phenylacrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-chloro-2-cyano-3-phenylacrylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Ethyl 3-iodo-2-cyano-3-phenylacrylate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
These comparisons highlight the unique reactivity and applications of ethyl 3-bromo-2-cyano-3-phenylacrylate in various chemical and biological contexts.
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
ethyl (Z)-3-bromo-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)11(13)9-6-4-3-5-7-9/h3-7H,2H2,1H3/b11-10- |
InChIキー |
RHRXEZJIRJNKIV-KHPPLWFESA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\Br)/C#N |
正規SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


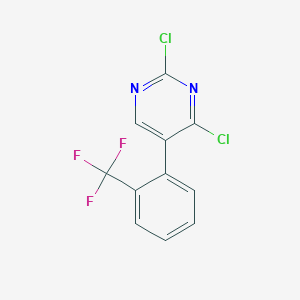
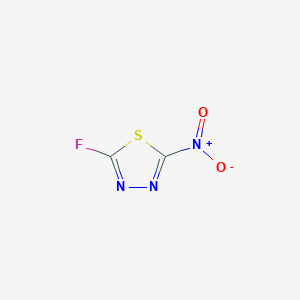
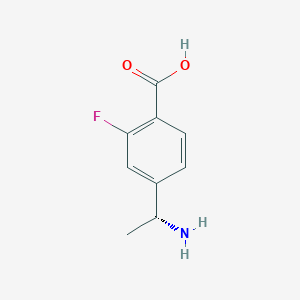
![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)


![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

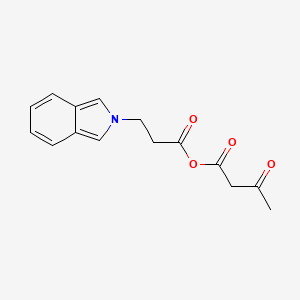
![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)


